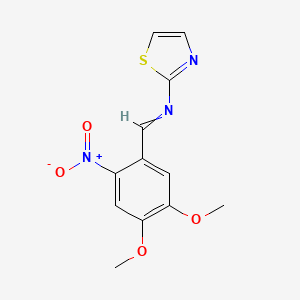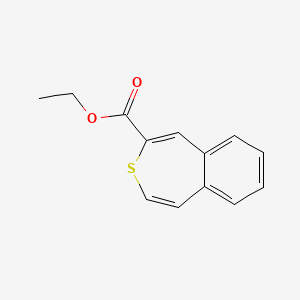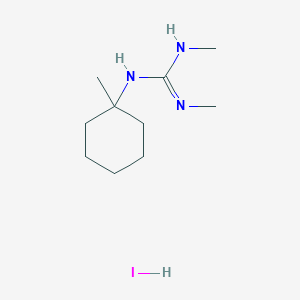
N,N'-Dimethyl-N''-(1-methylcyclohexyl)guanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N’‘-(1-methylcyclohexyl)guanidine hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are widely used in various chemical reactions and applications. This particular compound features a guanidine core with N,N’-dimethyl and N’'-(1-methylcyclohexyl) substituents, combined with a hydroiodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N’‘-(1-methylcyclohexyl)guanidine hydroiodide typically involves the guanylation of amines. One common method is the reaction of N,N’-dimethylguanidine with 1-methylcyclohexylamine in the presence of a suitable catalyst such as scandium(III) triflate. The reaction is carried out under mild conditions in an aqueous medium . Another approach involves the use of carbodiimides as intermediates, which react with amines to form the desired guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation processes using efficient catalysts like ytterbium triflate or copper-catalyzed reactions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity. The compound’s basicity allows it to act as a proton acceptor, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylguanidine
- N,N’-Dimethyl-N’'-cyclohexylguanidine
- N,N’-Dimethyl-N’'-(2-methylcyclohexyl)guanidine
Uniqueness
N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 1-methylcyclohexyl group enhances its steric hindrance and influences its reactivity compared to other guanidine derivatives .
Properties
CAS No. |
59083-46-4 |
|---|---|
Molecular Formula |
C10H22IN3 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
1,2-dimethyl-3-(1-methylcyclohexyl)guanidine;hydroiodide |
InChI |
InChI=1S/C10H21N3.HI/c1-10(7-5-4-6-8-10)13-9(11-2)12-3;/h4-8H2,1-3H3,(H2,11,12,13);1H |
InChI Key |
QUGHEEAPGHSYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC(=NC)NC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
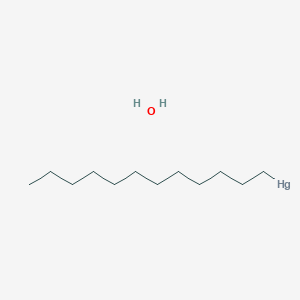



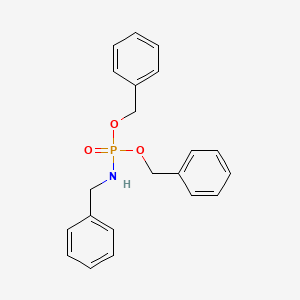
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
